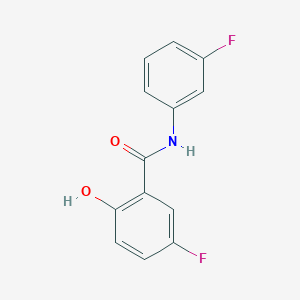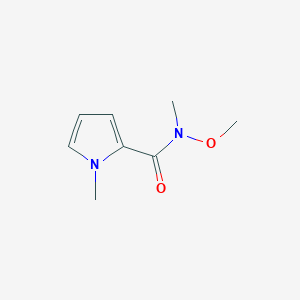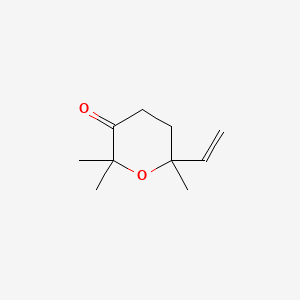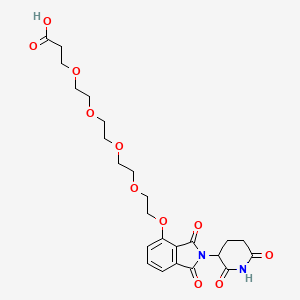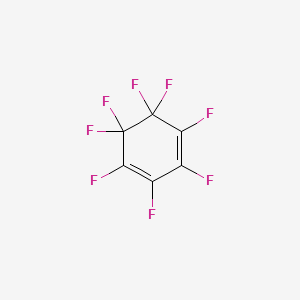
14-Methyl Prostaglandin E1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Methyl Prostaglandin E1 is a synthetic analogue of Prostaglandin E1, a naturally occurring prostaglandin with significant biological activities. Prostaglandins are lipid compounds derived from fatty acids and have diverse roles in the body, including the regulation of inflammation, blood flow, and the induction of labor. This compound has been modified to enhance its stability and efficacy for various medical and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methyl Prostaglandin E1 typically involves the modification of the core structure of Prostaglandin E1. One common approach is the introduction of a methyl group at the 14th carbon position. This can be achieved through a series of chemical reactions, including selective methylation and subsequent purification steps. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: 14-Methyl Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
14-Methyl Prostaglandin E1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandins.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for its potential therapeutic applications, such as the treatment of cardiovascular diseases and the induction of labor.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 14-Methyl Prostaglandin E1 involves its interaction with specific receptors on the surface of target cells. These receptors are part of the prostaglandin receptor family, which includes various subtypes with distinct functions. Upon binding to its receptor, this compound activates intracellular signaling pathways that lead to various physiological responses, such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation.
Comparaison Avec Des Composés Similaires
Prostaglandin E1: The parent compound, known for its vasodilatory and anti-inflammatory properties.
Prostaglandin E2: Another naturally occurring prostaglandin with similar but distinct biological activities.
Misoprostol: A synthetic analogue of Prostaglandin E1, used for its gastroprotective and labor-inducing effects.
Uniqueness: 14-Methyl Prostaglandin E1 is unique due to the presence of the methyl group at the 14th carbon position, which enhances its stability and efficacy compared to its parent compound. This modification allows for more targeted and prolonged therapeutic effects, making it a valuable compound in both research and clinical settings.
Propriétés
Numéro CAS |
41692-11-9 |
|---|---|
Formule moléculaire |
C21H36O5 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H36O5/c1-3-4-7-11-18(22)15(2)13-17-16(19(23)14-20(17)24)10-8-5-6-9-12-21(25)26/h13,16-18,20,22,24H,3-12,14H2,1-2H3,(H,25,26)/b15-13+/t16-,17-,18+,20-/m1/s1 |
Clé InChI |
OZMYPGMSQVIWNC-YAITVPFGSA-N |
SMILES isomérique |
CCCCC[C@@H](/C(=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)/C)O |
SMILES canonique |
CCCCCC(C(=CC1C(CC(=O)C1CCCCCCC(=O)O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


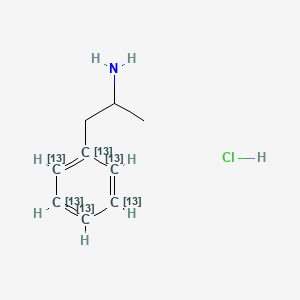
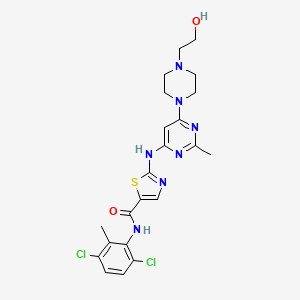
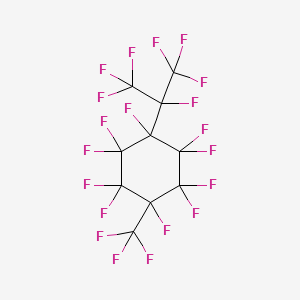

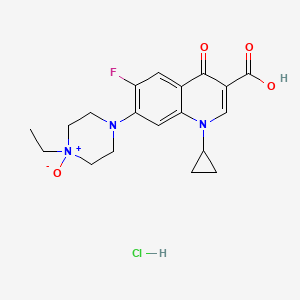
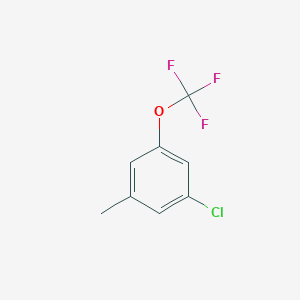
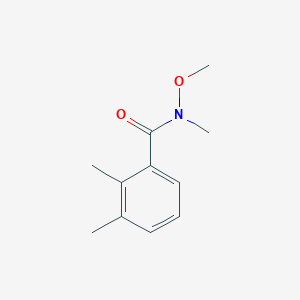
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)
